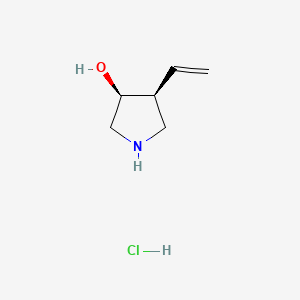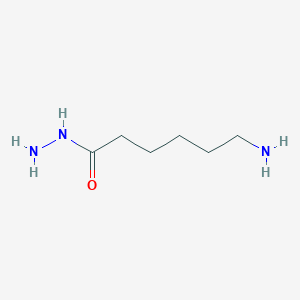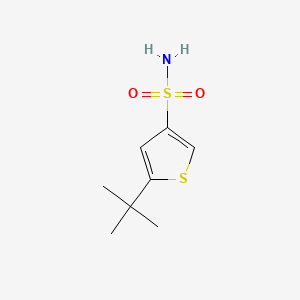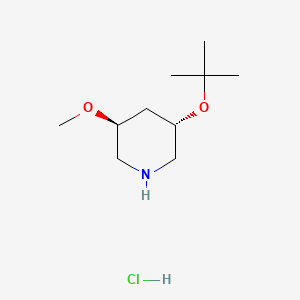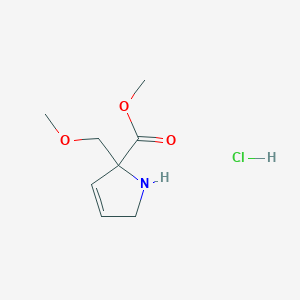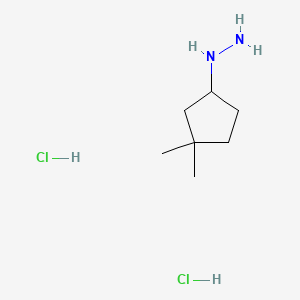![molecular formula C9H13N3 B13499296 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. The subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by gold-catalyzed cyclization of pyrazoles by alkyne groups, and finally, cyclization by sodium hydride (NaH) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine monohydrate, gold catalysts, and sodium hydride . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include various derivatives of the compound with enhanced biological and chemical properties .
Aplicaciones Científicas De Investigación
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology and medicine, the compound is investigated for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, it is used in the development of new drugs and therapeutic agents . In industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in various cellular processes . By targeting kinase enzymes, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . This makes it a promising candidate for the development of new therapeutic agents for treating various diseases .
Comparación Con Compuestos Similares
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine . These compounds share a similar heterocyclic structure but differ in their biological activities and chemical properties . For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound allows it to exhibit a distinct set of biological activities and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-11-8-4-3-5-10-9(8)12-7/h3-5,7,11H,2,6H2,1H3,(H,10,12) |
Clave InChI |
FOVLIIUOTXECQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC2=C(N1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
